![molecular formula C16H16 B3054188 (2-Benzylcyclopropyl)benzene CAS No. 58774-39-3](/img/structure/B3054188.png)
(2-Benzylcyclopropyl)benzene
Overview
Description
(2-Benzylcyclopropyl)benzene, commonly known as BCBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a cyclopropyl derivative of benzene, which makes it unique in terms of its structure and properties. In
Mechanism of Action
The mechanism of action of BCBP is not fully understood. However, it has been suggested that it acts as a sigma-1 receptor agonist. This receptor is known to modulate various ion channels and signaling pathways, which can affect cellular processes such as calcium signaling, neurotransmitter release, and cell survival. Therefore, by binding to the sigma-1 receptor, BCBP may modulate these processes and have downstream effects on physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCBP are still being studied. However, it has been found to have effects on various cellular processes. For example, BCBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects and may have potential as a therapeutic agent for neurological disorders. Additionally, BCBP has been found to have anti-inflammatory effects and may have potential as a treatment for inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using BCBP in lab experiments is its relative ease of synthesis. Additionally, it has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this receptor and its downstream effects. However, one limitation of using BCBP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to fully understand the biochemical and physiological effects of BCBP.
Future Directions
There are several future directions for research on BCBP. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Additionally, more research is needed to understand its antitumor properties and to determine its potential as an anticancer agent. Finally, more studies are needed to determine the optimal dosage and administration of BCBP for various applications.
Scientific Research Applications
BCBP has been found to have potential applications in scientific research. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, BCBP has been studied as a potential therapeutic agent for these conditions. Additionally, BCBP has been found to have antitumor properties and has been studied as a potential anticancer agent.
properties
IUPAC Name |
(2-benzylcyclopropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)11-15-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBKNNZVMINNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298051 | |
Record name | (2-benzylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58774-39-3 | |
Record name | NSC120413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-benzylcyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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